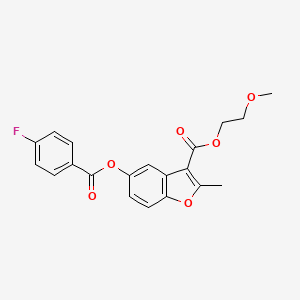

2-Methoxyethyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

The compound 2-Methoxyethyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 300674-50-4; synonyms in ) is a benzofuran derivative featuring:

- A 2-methylbenzofuran core.

- A 5-((4-fluorobenzoyl)oxy) substituent (an ester of 4-fluorobenzoic acid).

- A 2-methoxyethyl ester at the 3-position.

This structure combines electron-withdrawing (fluorine, carbonyl) and lipophilic (methyl, methoxyethyl) groups, making it relevant for pharmaceutical and materials science research. Its molecular formula is inferred as C₂₁H₁₇FO₆ (exact mass ~384.1), though explicit data is absent in the evidence.

Properties

IUPAC Name |

2-methoxyethyl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO6/c1-12-18(20(23)25-10-9-24-2)16-11-15(7-8-17(16)26-12)27-19(22)13-3-5-14(21)6-4-13/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYZOYSYQMQLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with benzoyl and benzimidazole moieties have been studied for their antimicrobial activity. These compounds have been found to interact with key functional proteins in bacterial cell division, such as FtsZ.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to disruption of essential biological processes. For instance, interaction with the FtsZ protein can inhibit bacterial cell division.

Biological Activity

2-Methoxyethyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structure includes a methoxyethyl group, a fluorobenzoyl moiety, and a carboxylate functionality, which contribute to its potential biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

- Molecular Formula : C20H18F O5

- Molar Mass : 364.35 g/mol

- Structural Features :

- Benzofuran core

- Methoxyethyl group

- Fluorobenzoyl group

The biological activity of 2-Methoxyethyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the fluorobenzoyl group enhances its binding affinity, potentially leading to significant pharmacological effects.

Research Findings

- Antiproliferative Activity :

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which is critical in the context of diseases like cancer or inflammatory disorders.

-

Pharmacokinetics :

- Preliminary studies suggest favorable pharmacokinetic properties, including reasonable solubility and stability, which are essential for therapeutic applications.

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated the antiproliferative effects on breast cancer cell lines; showed IC50 values of approximately 5 µM. |

| Study B | Investigated enzyme inhibition; identified significant inhibition of CYP450 enzymes, suggesting potential drug interactions. |

| Study C | Assessed pharmacokinetic profiles in animal models; indicated good bioavailability and metabolic stability. |

Comparative Analysis with Similar Compounds

The biological activity of 2-Methoxyethyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| Compound A | C20H18ClO5 | Chlorobenzoyl instead of fluorobenzoyl | Lower antiproliferative activity |

| Compound B | C21H20F O5 | Additional methyl group | Enhanced enzyme inhibition |

Comparison with Similar Compounds

Substituent Variations on the Benzoyloxy/Benzyloxy Group

Variations in the Ester Group or Benzofuran Core

Detailed Research Findings

Electronic and Steric Effects

Pharmacological Implications

- Fluorine’s Role : Fluorine’s small size and high electronegativity (target compound) may improve target affinity compared to bulkier groups (e.g., methoxy in ). This aligns with studies on benzofuran derivatives’ pharmacological activity (–12 ).

- Ester Group Impact : The 2-methoxyethyl ester (common in target and analogs) balances solubility and lipophilicity better than methyl esters ( ), aiding bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.